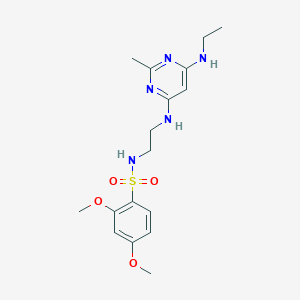
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H25N5O4S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a dimethoxybenzenesulfonamide moiety with a pyrimidine derivative, which may enhance its interaction with specific biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H24N4O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural highlights include:
- Pyrimidine Core : The 6-(ethylamino)-2-methylpyrimidin-4-yl group is crucial for biological activity.
- Dimethoxy Group : The 2,4-dimethoxy substitution on the benzene ring enhances lipophilicity and may improve receptor binding.
- Sulfonamide Functionality : Known for its broad-spectrum biological activity, particularly in antimicrobial and anticancer applications.
The mechanism of action of this compound likely involves:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of various enzymes, including kinases and sulfonamide-sensitive enzymes.
- Receptor Binding : The unique combination of functional groups may allow for selective binding to specific receptors involved in cellular signaling pathways.
- Modulation of Pathways : By interacting with target proteins, the compound may modulate pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study reported IC50 values of 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells, suggesting potent activity in two-dimensional (2D) assays compared to three-dimensional (3D) formats .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
| HCC827 | 20.46 ± 8.63 | 3D |
| NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Preliminary Studies : Similar compounds have demonstrated effectiveness against various pathogens, indicating that modifications to the ethylamino and pyrimidine structures can enhance antimicrobial efficacy.
Case Studies
- Synthesis and Testing : A study synthesized several derivatives of sulfonamide compounds and tested their biological activities against cancer cell lines, highlighting the importance of structural modifications in enhancing potency .
- Comparison with Analogues : Research comparing this compound with related compounds indicated that slight variations in substituents significantly affected biological activity.
属性
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-5-18-16-11-17(22-12(2)21-16)19-8-9-20-27(23,24)15-7-6-13(25-3)10-14(15)26-4/h6-7,10-11,20H,5,8-9H2,1-4H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJYVLAKSQWFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














